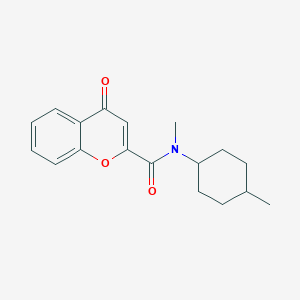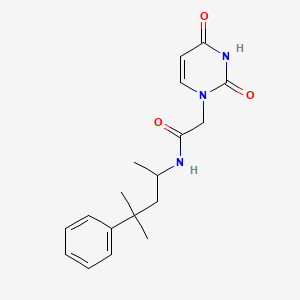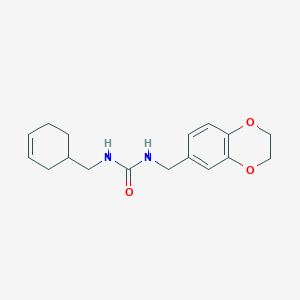![molecular formula C11H14ClNO B7566528 N-[1-(3-chlorophenyl)ethyl]-N-methylacetamide](/img/structure/B7566528.png)
N-[1-(3-chlorophenyl)ethyl]-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-chlorophenyl)ethyl]-N-methylacetamide, commonly known as Clonidine, is a medication primarily used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), anxiety disorders, and withdrawal symptoms from alcohol and opioids. The chemical structure of Clonidine consists of a phenyl group, an ethyl group, a methyl group, and an acetamide group.
Mecanismo De Acción
Clonidine acts on the central nervous system by stimulating alpha-2 adrenergic receptors in the brain. This results in a decrease in sympathetic nervous system activity, leading to a reduction in heart rate and blood pressure. Clonidine also has an effect on the prefrontal cortex, which is responsible for regulating attention and behavior, leading to its use in treating N-[1-(3-chlorophenyl)ethyl]-N-methylacetamide.
Biochemical and Physiological Effects:
Clonidine has been shown to have several biochemical and physiological effects. It has been found to decrease the release of norepinephrine, a neurotransmitter that is involved in the stress response. Clonidine also increases the release of acetylcholine, a neurotransmitter that is involved in learning and memory. In addition, Clonidine has been shown to decrease the release of dopamine, a neurotransmitter that is involved in reward and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clonidine has several advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action, making it a useful tool for studying the central nervous system. Clonidine is also readily available and relatively inexpensive. However, there are also limitations to its use in lab experiments. Clonidine has a short half-life, meaning that its effects are relatively short-lived. In addition, Clonidine has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid adverse effects.
Direcciones Futuras
There are several potential future directions for research on Clonidine. One area of interest is its potential use in treating other medical conditions, such as post-traumatic stress disorder and chronic pain. Another area of interest is the development of new formulations of Clonidine that have a longer duration of action or are more targeted to specific areas of the brain. Additionally, research on the use of Clonidine in combination with other drugs, such as opioids, may provide new insights into its mechanism of action and potential therapeutic uses.
Métodos De Síntesis
The synthesis of Clonidine involves the reaction of 2-chloroethylamine hydrochloride with 3-chlorobenzaldehyde in the presence of sodium borohydride. The resulting product is then reacted with acetic anhydride and sodium acetate to form Clonidine.
Aplicaciones Científicas De Investigación
Clonidine has been extensively studied for its therapeutic effects in treating various medical conditions. It has been found to be effective in lowering blood pressure, reducing anxiety, and improving symptoms of N-[1-(3-chlorophenyl)ethyl]-N-methylacetamide. Clonidine has also been studied for its potential use in treating opioid withdrawal symptoms and alcohol dependence.
Propiedades
IUPAC Name |
N-[1-(3-chlorophenyl)ethyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-8(13(3)9(2)14)10-5-4-6-11(12)7-10/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKLZUCQDGLRDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)N(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B7566445.png)
![N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide](/img/structure/B7566459.png)



![2-(2-Methylphenyl)-1-[4-(2-thiophen-2-ylethyl)piperazin-1-yl]ethanone](/img/structure/B7566479.png)
![N-[1-(furan-2-yl)ethyl]-N,3-dimethyl-1,2-oxazole-5-carboxamide](/img/structure/B7566486.png)
![N-[1-(furan-2-yl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7566493.png)
![4-[(E)-2-pyridin-2-ylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7566494.png)




![3-[(3-Methylpiperidin-1-yl)sulfonylamino]naphthalene-2-carboxylic acid](/img/structure/B7566535.png)